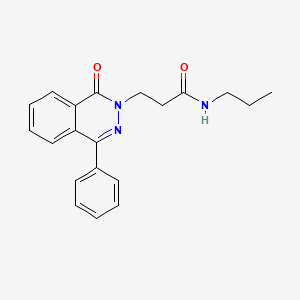

3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)-N-propylpropanamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related phthalazinyl compounds typically involves multistep reaction sequences. For example, Demir et al. (2016) detailed the synthesis of a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, through X-ray diffraction, IR, NMR, and UV–Vis spectroscopic methods, alongside DFT calculations for optimized molecular structure and vibrational frequencies (Demir et al., 2016). Similarly, synthesis processes often involve nucleophilic substitutions, amidation, and cyclocondensation reactions, as demonstrated by Abubshait et al. (2011) in the creation of 4-biphenyl-4-yl-(2H)-phthalazin-1-ones (Abubshait et al., 2011).

Molecular Structure Analysis

The molecular structure of phthalazinyl compounds is often confirmed through X-ray crystallography, providing insights into the geometrical conformation and electronic structure. Studies like that of Saeed et al. (2020) on antipyrine derivatives elucidate the importance of N-H⋯O and C-H⋯O hydrogen bonds in stabilizing the crystal structure, alongside Hirshfeld surface analysis to understand intermolecular interactions (Saeed et al., 2020).

Chemical Reactions and Properties

Phthalazinyl compounds engage in various chemical reactions, including Lossen and Beckmann rearrangements, as noted by Fahmy et al. (1977) in their work with N-(arylsulfonyloxy)phthalimides (Fahmy et al., 1977). These reactions are pivotal in extending the functional diversity of phthalazinyl derivatives.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and spectroscopic characteristics (IR, NMR, UV-Vis), are crucial for understanding the behavior of phthalazinyl compounds in various environments. Aydın & Dağci (2012) characterized a related compound, N,N’-bis-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phthalamide, highlighting the significance of these properties in identifying and utilizing these compounds (Aydın & Dağci, 2012).

Chemical Properties Analysis

The reactivity of phthalazinyl compounds with various reagents reflects their chemical versatility. For instance, Hajji et al. (2002) explored the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002). Such studies demonstrate the potential for creating diverse derivatives with varied biological activities.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research on phthalimide derivatives, including those related to 3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)-N-propylpropanamide, has shown promising applications in the development of anticancer agents. For example, the synthesis and study of modified polyvinyl alcohol containing amino acid moieties as an anticancer agent involve new phthalimides compounds synthesized from reactions with different amino acids. These compounds showed potential anticancer activity, suggesting their utility in designing new anticancer agents (Samir, Saeed, & Matty, 2018). Additionally, the synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents highlighted the cytotoxicity of certain derivatives against human cancer cell lines, indicating the potential of these compounds in anticancer drug development (Kumar et al., 2009).

Coordination Polymers and Magnetic Properties

The study of coordination polymers based on ligands derived from phthalic acid derivatives, such as oxamide N,N-bis(4-phthalic acid), has led to the synthesis and structural characterization of zinc(II), nickel(II), and cadmium(II) coordination polymers. These polymers exhibit unique structural features and magnetic properties, contributing valuable insights into the design of materials with potential applications in magnetism and materials science (Osman et al., 2016).

Synthesis and Chemical Properties

Research on the electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group, including derivatives of 3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)-N-propylpropanamide, has demonstrated the synthesis of novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives. This work showcases the versatility of electrooxidative methods in synthesizing cyclic compounds, which could have implications in various chemical synthesis and industrial applications (Okimoto et al., 2012).

Antimicrobial Activity

The synthesis and antimicrobial activity of some condensed [4-(2,4,6-Trimethylphenyl)-1(2H)-oxo-phthalazin-2-yl]acetic acid hydrazide and its derivatives have been explored, revealing the potential of these compounds in antimicrobial applications. The identification of new compounds synthesized with the objective of studying their antimicrobial activity suggests the role of phthalimide derivatives in developing new antimicrobial agents (El-hashash, El-Kady, Taha, & El-Shamy, 2012).

Eigenschaften

IUPAC Name |

3-(1-oxo-4-phenylphthalazin-2-yl)-N-propylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-2-13-21-18(24)12-14-23-20(25)17-11-7-6-10-16(17)19(22-23)15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEYPHHZDOGTOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323458 | |

| Record name | 3-(1-oxo-4-phenylphthalazin-2-yl)-N-propylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669884 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

694469-39-1 | |

| Record name | 3-(1-oxo-4-phenylphthalazin-2-yl)-N-propylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4616681.png)

![4-[3-(allyloxy)-4-methoxybenzylidene]-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4616693.png)

![3-(1,3-benzodioxol-5-yl)-N-(4-isopropylphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4616695.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(4-ethylcyclohexyl)urea](/img/structure/B4616707.png)

![3,5-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4616712.png)

![diethyl [3-(2-tert-butylphenoxy)propyl]malonate](/img/structure/B4616720.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4616727.png)

![6-cyclopropyl-3-methyl-N-(pentafluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4616732.png)

![1-methyl-5-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4616747.png)

![5-[(2-methoxy-1-naphthyl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4616748.png)

![4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4616752.png)

![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4616783.png)